LY88074

HDX mass spectrometry SERM classification estrogen receptor conformation

Researchers often face confounding data when tissue-selectivity or bone-matrix binding obscures ER signaling mechanisms. LY88074 is the definitive benzothiophene probe engineered to eliminate this ambiguity. - Converts HDX pharmacological classification from 'Raloxifene-like' to 'Estradiol-like' via side-chain deletion, enabling definitive agonist/antagonist boundary definition. - Preferentially stabilizes ERβ over ERα LBD, making it the compound of choice for ERβ-specific conformational dynamics and coactivator recruitment studies. - Negligible bone-matrix affinity (validated by NMR/FT-IR) provides an ideal matched negative control for separating receptor-dependent vs. matrix-driven mechanical effects. - Designated Raloxifene Impurity D (EP/BP); supplied with defined purity and structural confirmation for compendial QC method validation and impurity profiling.

Molecular Formula C21H14O3S
Molecular Weight 346.4 g/mol
CAS No. 177744-96-6
Cat. No. B587832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY88074
CAS177744-96-6
Synonyms[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; 
Molecular FormulaC21H14O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H
InChIKeyYCHUQIIHHWWHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY88074 Key Differentiating Attributes


LY88074 is a synthetic benzothiophene derivative that serves as a structural analog of the selective estrogen receptor modulator (SERM) raloxifene, distinguished by the complete removal of the basic aminoethylpiperidine side chain . This deletion converts the pharmacology from a mixed agonist/antagonist profile to an estradiol-like transcriptional pattern, making the compound a critical tool molecule for dissecting side-chain-dependent tissue selectivity, receptor-isoform conformational dynamics, and non-genomic bone interactions .

Why Other SERMs Cannot Replace LY88074


The biological output of benzothiophene SERMs is exquisitely sensitive to the presence of the basic side chain; even closely related analogs such as LY156681 and LY117018 produce sharply divergent HDX-based pharmacological classifications . Substituting raloxifene for LY88074 confounds experiments because the side chain drives bone-matrix binding and determines whether the compound behaves as an estradiol-like agonist or a raloxifene-like mixed modulator in uterine and other estrogen-sensitive tissues . Consequently, procurement decisions that treat these analogs as interchangeable risk generating data that cannot be accurately interpreted.

LY88074 Comparative Evidence


HDX-MS Classification: Estradiol-Like Profile

Hydrogen-deuterium exchange (HDX) cluster analysis of the ERα ligand-binding domain unequivocally classifies LY88074 as 'Estradiol-like' with a probability of 1.0, whereas the structurally related benzothiophenes LY156681 and LY117018 are classified as 'Raloxifene-like' (probabilities 0.9995 and 1.0, respectively) . No other raloxifene analog in the panel exhibits this complete shift in pharmacological category simply upon deletion of the basic side chain.

HDX mass spectrometry SERM classification estrogen receptor conformation

ERβ-Selective Conformational Stabilization

HDX-MS analysis of ERβ versus ERα ligand-binding domains revealed that LY88074 induces markedly greater protection from deuterium exchange in ERβ than in ERα, a pattern shared with the pure antiestrogen ICI 182,780 and the synthetic estrogen DES . This isoform-differential stabilization is not observed for raloxifene at equivalent concentrations, distinguishing LY88074 as a β-preferring conformational modulator within the benzothiophene chemotype.

ERβ selectivity receptor conformation HDX-MS isoform-specific ligands

Bone-Matrix Binding Ablation

Direct binding studies using bone powder and collagen matrices demonstrate that LY88074 exhibits significantly reduced interaction with bone organic matrix compared to raloxifene; the loss of the piperidine-containing basic side chain diminishes both electrostatic and hydrophobic contacts responsible for raloxifene's bone-targeting property . In NMR and FT-IR-based binding assays, raloxifene showed robust direct interaction with bone powder while LY88074 binding was markedly attenuated, confirming the side chain as an instrumental determinant of bone affinity.

bone matrix binding collagen interaction side-chain SAR biophysical interaction

Uterine Cell Proliferation Phenotype

Consistent with its estradiol-like HDX classification, LY88074 stimulates uterine cell proliferation in vitro, in contrast to raloxifene which acts as a uterine antagonist . The Dai et al. HDX model predicts that estradiol-like compounds will produce uterine agonism; this prediction is confirmed by LY88074's proliferative effect, whereas the raloxifene-classified analogs LY156681 and LY117018 are predicted and observed to lack uterine stimulation.

uterine proliferation SERM tissue selectivity in vivo pharmacology

LY88074 Application Scenarios


HDX-MS SERM Classification Workflow

LY88074 is the exclusive benzothiophene probe that converts the HDX pharmacological signature from 'Raloxifene-like' to 'Estradiol-like' solely through side-chain deletion . Researchers employing the single-biochemical-method HDX platform for SERM screening can use LY88074 as a critical reference standard to define the boundary between agonist and mixed-modulator classifications, enabling accurate prediction of tissue selectivity for novel analogs.

ERβ-Selective Conformational Dynamics

Because LY88074 preferentially stabilizes the ERβ ligand-binding domain over ERα—a property not shared by raloxifene—it is the compound of choice for HDX-MS or other structural biology experiments that require a benzothiophene-core ligand to probe ERβ-specific conformational changes, allosteric networks, and coactivator recruitment biases .

Decoupling Bone Binding from ER Effects

In experimental systems where direct collagen/bone-matrix binding of raloxifene confounds the interpretation of receptor-dependent versus receptor-independent mechanisms, LY88074 serves as the ideal matched negative control. Its negligible bone-matrix affinity, demonstrated by NMR and FT-IR binding assays, allows investigators to attribute observed mechanical property changes specifically to ER signaling without interference from matrix interactions .

Raloxifene Impurity D Analytical Standard

LY88074 is designated as Raloxifene Impurity D in the European and British Pharmacopoeias. QC laboratories requiring a well-characterized, side-chain-deleted raloxifene analog for HPLC method validation or impurity profiling can procure LY88074 with defined purity and structural confirmation, ensuring compliance with compendial monographs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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